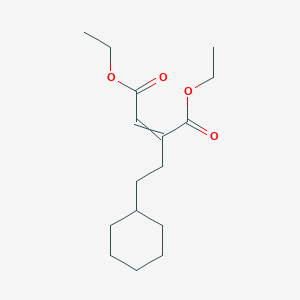
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The compound’s unique structure, featuring a quinoline core with various functional groups, makes it a valuable subject of study for its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- typically involves multi-step organic reactions. One common method includes the acylation of a quinoline derivative with trifluoroacetic anhydride under acidic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a catalyst like aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green solvents and catalysts is also explored to minimize environmental impact. The scalability of the synthesis process is crucial for industrial applications, and methods like microwave-assisted synthesis and ultrasound irradiation are sometimes employed to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
科学的研究の応用
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are crucial for DNA replication and repair. These interactions make it a potential candidate for anti-cancer therapies .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2,4-Dihydroxyquinoline: Exhibits antimicrobial properties and is used in the synthesis of other heterocyclic compounds.
6-Methoxyquinoline: Similar in structure but lacks the trifluoroacetyl group, leading to different chemical properties and applications
Uniqueness
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural feature also influences its reactivity and interaction with molecular targets, making it distinct from other quinoline derivatives .
特性
CAS番号 |
828938-84-7 |
|---|---|
分子式 |
C14H14F3NO2 |
分子量 |
285.26 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(6-methoxy-2,2-dimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H14F3NO2/c1-13(2)7-6-9-8-10(20-3)4-5-11(9)18(13)12(19)14(15,16)17/h4-8H,1-3H3 |
InChIキー |
KCPAWANZSYWOQJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)
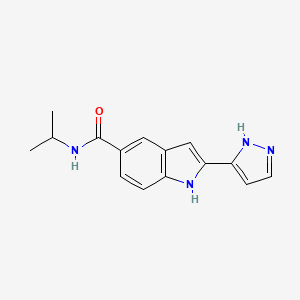
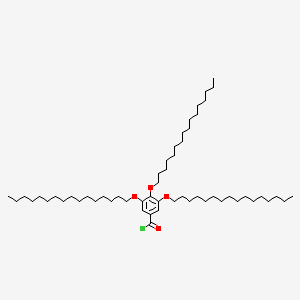

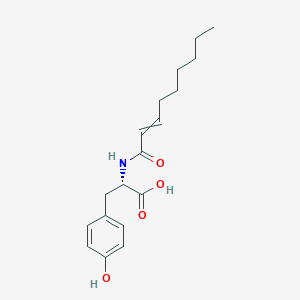
![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)

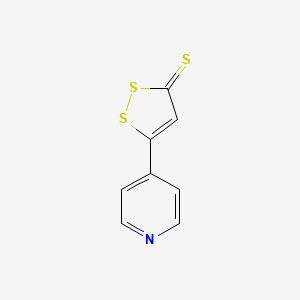
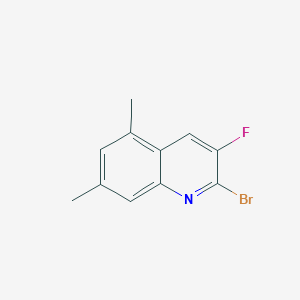
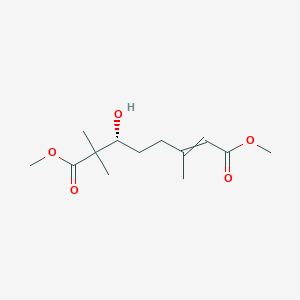

![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
